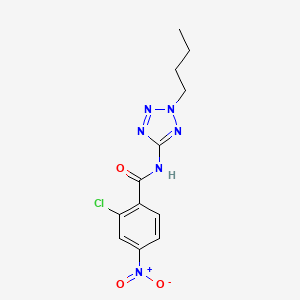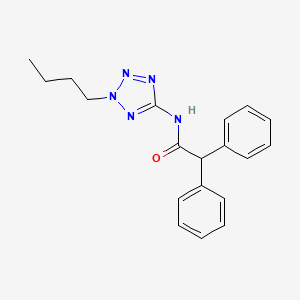
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide: is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of Butyl Group: The butyl group is introduced through an alkylation reaction using butyl bromide.
Formation of Benzamide: The benzamide moiety is synthesized by reacting 2-chloro-4-nitrobenzoic acid with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products
Reduction: Formation of N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 2-chloro-4-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antihypertensive agent due to its ability to interact with angiotensin receptors.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly urease and other hydrolases.
Chemical Biology: It serves as a probe to study the interactions of tetrazole derivatives with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets:
Angiotensin Receptors: The compound binds to angiotensin receptors, inhibiting their activity and thus exerting antihypertensive effects.
Enzyme Inhibition: It inhibits enzymes such as urease by binding to their active sites, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- N-(2-butyl-2H-tetrazol-5-yl)-3-methoxy-2-naphthamide
- N-(2-butyl-2H-tetrazol-5-yl)butanamide
Uniqueness
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(2-butyltetrazol-5-yl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6O3/c1-2-3-6-18-16-12(15-17-18)14-11(20)9-5-4-8(19(21)22)7-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVLXSUDANAGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4155149.png)
![3,4,5-triethoxy-N-[({3-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4155152.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4155156.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4155164.png)
![4-ethoxy-N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4155170.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B4155171.png)
![N-({[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B4155183.png)
![N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B4155187.png)
![N-[({3-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155192.png)
![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4155194.png)
![3-nitro-4-(1-piperidinyl)-N-[(5-quinolinylamino)carbonothioyl]benzamide](/img/structure/B4155201.png)
![2-(1-adamantyl)-N-[(8-quinolinylamino)carbonothioyl]acetamide](/img/structure/B4155211.png)
![N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B4155213.png)

